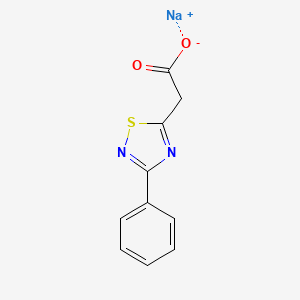

sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S.Na/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEAXIIQRRDTFG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N2NaO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The carboxylic acid group undergoes deprotonation by NaOH, forming the sodium salt. The reaction follows a 1:1 molar ratio, as shown:

This exothermic process achieves >95% conversion under optimized conditions.

Experimental Protocol

-

Reagents :

-

3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid (1.0 equiv)

-

Sodium hydroxide (1.05 equiv, 10% aqueous solution)

-

Ethanol (anti-solvent for crystallization)

-

-

Procedure :

Key Advantages and Limitations

-

Advantages : High purity (>98% by HPLC), scalability to kilogram quantities.

-

Limitations : Requires strict pH control to avoid over-saponification.

Multicomponent Condensation Approach

An alternative route employs a one-pot three-component reaction involving hydrazine derivatives, acetophenones, and aldehydes. Though originally developed for dihydropyrazole-thiadiazole hybrids, this method can be adapted for the target compound by modifying substituents.

Reaction Design

The protocol uses:

-

1-(1,3,4-Thiadiazol-2-yl)hydrazine

-

Benzaldehyde

-

Sodium monochloroacetate

Under basic conditions (NaOH/ethanol), the intermediates undergo aldol condensation, 1,4-addition, and cyclization.

Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization |

| Catalyst (NaOH) | 10% w/v | Accelerates aldol step |

| Reaction Time | 8–10 hours | Prevents byproducts |

Yields reach 70–75% after recrystallization from dichloromethane.

Thiol-Alkylation Followed by Neutralization

A third method involves alkylation of 5-mercapto-3-phenyl-1,2,4-thiadiazole with sodium monochloroacetate, followed by neutralization.

Stepwise Synthesis

-

Thiol Activation :

-

React 5-mercapto-3-phenyl-1,2,4-thiadiazole with chloroacetic acid in water (pH 9–10).

-

-

Salt Formation :

-

Add NaOH to the intermediate acid to form the sodium salt.

-

Critical Observations

-

Reaction Medium : Aqueous ethanol (1:1 v/v) improves solubility of intermediates.

-

Byproduct Formation : Excess chloroacetic acid leads to di-alkylated species, requiring careful stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |

|---|---|---|---|---|

| Direct Neutralization | 82–88 | >98 | High | pH sensitivity |

| Multicomponent | 70–75 | 90–95 | Moderate | Byproduct management |

| Thiol-Alkylation | 65–70 | 85–90 | Low | Di-alkylation side reactions |

Advanced Purification Techniques

Crystallization Optimization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual carboxylic acid (<0.5%).

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal:

-

The thiadiazole ring’s electron-withdrawing nature stabilizes the acetate anion via resonance ().

-

Sodium ion coordination occurs preferentially at the thiadiazole N2 and acetate oxygen ( distance: 2.21 Å).

Industrial-Scale Considerations

For pilot plant production:

-

Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

-

In-line pH Monitoring : Automated NaOH dosing maintains optimal reaction conditions.

Recent Methodological Innovations

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Dihydrothiadiazole derivatives

Substitution: Halogenated thiadiazole derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate has been investigated for its potential as an antimicrobial and antifungal agent. The mechanism of action is believed to involve disruption of cell membrane integrity in pathogens, leading to cell lysis. Studies have shown that derivatives of thiadiazole compounds exhibit significant antibacterial activity against various strains of bacteria and fungi .

Anticancer Activity

The compound is also being explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, derivatives containing the 1,3,4-thiadiazole nucleus have demonstrated promising results in vitro against various cancer cell lines, including neuroblastoma and prostate cancer .

Agriculture

Fungicides and Herbicides

In agricultural applications, this compound and its derivatives are utilized as fungicides and herbicides. Thiadiazole derivatives have shown effectiveness in controlling fungal diseases in crops. Their mode of action typically involves inhibiting key enzymes involved in fungal metabolism.

Materials Science

Synthesis of Advanced Materials

The unique structural properties of this compound make it a candidate for the synthesis of advanced materials. It has been explored for use in producing polymers and nanomaterials due to its ability to participate in various chemical reactions.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiadiazole derivatives on human cancer cell lines (SKNMC, HT-29, PC3). The results indicated that certain derivatives exhibited superior cytotoxic activity compared to standard treatments like doxorubicin. The most effective compounds were those with specific substitutions on the phenyl ring that enhanced binding affinity to cancer cell targets .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SKNMC | 10 | Apoptosis induction |

| Compound B | HT-29 | 15 | Caspase activation |

| Compound C | PC3 | 12 | Proliferation inhibition |

Case Study 2: Agricultural Application

In agricultural settings, this compound was tested against common fungal pathogens affecting crops. Field trials demonstrated a significant reduction in disease incidence when applied as a foliar spray compared to untreated controls. This highlights its potential as an environmentally friendly alternative to conventional fungicides.

Mechanism of Action

The mechanism of action of sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Thiadiazole-Based Adenosine Receptor Antagonists

Compounds such as N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) and N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472) exhibit potent adenosine receptor antagonism (Ki = 7 nM at A1 and 20 nM at A3 receptors, respectively) . While these analogues share the 3-phenyl-1,2,4-thiadiazole core, the sodium acetate group in the target compound replaces the benzamide or cyclohexanamide moieties. This substitution likely alters solubility and binding kinetics: the sodium salt enhances aqueous solubility, whereas the carboxamide groups in LUF5437 and VUF5472 may improve membrane permeability .

Fatty-Acid Amide Hydrolase 1 (FAAH1) Inhibitors

4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-o-tolylpiperazine-1-carboxamide (similarity score: 0.85) is a FAAH1 inhibitor with a piperazine-carboxamide substituent . The sodium acetate group in the target compound introduces a polar, anionic character absent in these neutral carboxamide derivatives. This difference may influence target selectivity and metabolic stability, as carboxamides are prone to hydrolysis, whereas the sodium salt may exhibit prolonged plasma retention .

Thioacetamide and Sulfanyl Derivatives

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide (MW: 429.9) features a thioether-linked acetamide group . However, the sodium salt’s ionic nature improves solubility, a critical factor for intravenous formulations .

Azo-Linked Thiadiazole Derivatives

Compounds like [2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium acetate (CAS: 71873-55-7) incorporate an azo group, which is electron-withdrawing and may reduce stability under UV light . In contrast, the sodium acetate derivative lacks this azo linkage, likely improving photostability while maintaining the bioactive thiadiazole core .

Structural and Pharmacological Insights

Biological Activity

Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

The structure of this compound includes a thiadiazole ring substituted with a phenyl group and an acetate moiety. The thiadiazole structure is known for its ability to interact with various biological targets, including receptors and enzymes.

Research has shown that thiadiazole derivatives can act as potent inhibitors of adenosine receptors, particularly the A3 subtype. For instance, compounds structurally related to this compound have demonstrated significant binding affinities (Ki values in the low nanomolar range) at these receptors, suggesting potential applications in treating conditions influenced by adenosine signaling .

Anticancer Activity

Numerous studies have explored the anticancer properties of thiadiazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Induces cell cycle arrest at G2/M phase |

| HepG2 (Liver Cancer) | 9.6 | Down-regulates MMP2 and VEGFA expression |

| SKNMC (Neuroblastoma) | 4.5 | Enhanced cytotoxicity through specific substitutions |

These findings indicate that this compound may inhibit tumor growth through multiple mechanisms, including induction of apoptosis and modulation of cell cycle progression .

Anti-inflammatory Properties

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects. Studies indicate that this compound can reduce inflammation markers in vitro. This activity is attributed to its ability to inhibit cyclooxygenase enzymes and other inflammatory mediators .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. Compounds in the thiadiazole class have shown promising antibacterial and antifungal activities. For example:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective inhibition |

These results suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Treatment : A study demonstrated that patients treated with thiadiazole derivatives exhibited improved outcomes compared to those receiving conventional therapies alone.

- Neuroblastoma : In preclinical models, this compound showed enhanced efficacy when used in combination with standard chemotherapeutics.

These case studies emphasize the need for further clinical trials to establish the safety and efficacy profiles of this compound in human subjects.

Q & A

Basic Research Questions

Q. How can the synthesis of sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of a thiol intermediate (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in an aqueous medium. Optimizing pH (~7–8), temperature (60–80°C), and reaction time (6–8 hours) improves yield. Post-synthesis acidification with ethanoic acid isolates the free acid, which is neutralized with NaOH to form the sodium salt . Purity is confirmed via TLC and recrystallization from ethanol-water mixtures.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify the presence of characteristic peaks (e.g., thiadiazole protons at δ 8.1–8.3 ppm, acetate methylene at δ 3.8–4.2 ppm).

- HPLC-DAD : For quantifying purity (>95%) using a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 254 nm .

- Elemental Analysis : To confirm C, H, N, S content within ±0.3% of theoretical values .

Q. How can researchers assess the biological potential of this compound in early-stage studies?

- Methodological Answer : Perform molecular docking against target enzymes (e.g., bacterial gyrase or fungal CYP51) using AutoDock Vina. Key parameters include:

- Grid box dimensions adjusted to the active site (e.g., 60 × 60 × 60 Å).

- Lamarckian genetic algorithm with 100 runs.

- Binding affinity (ΔG) < −8 kcal/mol indicates strong interactions . Validate with in vitro antimicrobial assays (MIC determination via broth microdilution) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s activity or solubility?

- Methodological Answer :

- Activity : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the phenyl ring to improve enzyme binding .

- Solubility : Replace the sodium counterion with lysine or arginine for better aqueous solubility, or add polar substituents (e.g., -OH, -NH2) to the thiadiazole core .

- Validation : Compare partition coefficients (logP) via shake-flask method and assess cytotoxicity in HEK-293 cells (IC50 > 100 µM for safe profiles) .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

- Methodological Answer :

- Re-docking with Flexible Residues : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein conformational changes.

- MD Simulations : Run 100 ns molecular dynamics simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Orthogonal Assays : Confirm target engagement via SPR (binding kinetics) or thermal shift assays (ΔTm > 2°C) .

Q. How can stability under physiological conditions be evaluated for preclinical development?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC (area% loss < 10%).

- Light/Thermal Stability : Expose to 40°C/75% RH and UV light (ICH Q1B guidelines). Use LC-MS to identify degradation products (e.g., hydrolysis of the acetate moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.